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Pyrolysis Pathways of cis-Pinane

The thermal decomposition of cis-pinane is a complex process involving multiple stages and pathways. The

figure below illustrates the primary reaction network derived from ReaxFF MD simulations.
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Figure 1: Primary and secondary pyrolysis pathways of cis-pinane, showing initial radical formation and

subsequent product generation [1] [2].

The pyrolysis process can be roughly divided into two main stages [1]:

Stage 1: Rapid decomposition of the parent cis-pinane molecule via initial C-C bond cleavage and

isomerization, leading to a sharp increase in the total number of species and a decrease in system
potential energy.

Stage 2: Consumption of the primary active intermediates and their subsequent dissociation into
smaller, more stable molecular products.

Quantitative Data on Pyrolysis Products
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The table below summarizes the major products identified from cis-pinane pyrolysis through ReaxFF MD

simulations, providing a quantitative overview of the output.

Product Category Specific Products Formation Pathway / Notes

Primary Radical
Intermediates

C₆H₁₁•, C₄H₇•, C₅H₉•, C₃H₅• [1] Formed via isomerization and C-C

bond fission on the pinane ring.

Small Molecular
Products

C₂H₄ (Ethene), C₃H₆ (Propene), C₄H₆

(1,3-Butadiene) [1] [2]

Result from secondary

decomposition of larger radical
intermediates.

Other Gaseous
Products

C₃H₄ (Propyne), H₂ (Hydrogen) [1] [2] Formed through secondary reactions
like β-scission and dehydrogenation.

Kinetic Data Apparent activation energy from
ReaxFF simulations aligns with

experimental values [1].

Provides validation for the
computational model.

Detailed Experimental & Simulation Protocols

The insights into cis-pinane pyrolysis are primarily derived from advanced computational simulations. The

following methodology details the procedure as described in the research.
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Figure 2: Workflow for ReaxFF molecular dynamics simulations and DFT validation used to study cis-

pinane pyrolysis [1].

Key Analytical Techniques

ReaxFF Force Field: The method uses the concept of bond order, calculated based on interatomic
distances, to characterize the breakage and formation of chemical bonds. The system's total energy

includes various partial energy contributions [1].
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Reaction Analysis: A reaction is identified when the bond order between two atoms exceeds 0.3 [1].

The evolution of the total number of species and the system's potential energy are tracked to
understand the pyrolysis kinetics and stages.

Validation with Density Functional Theory (DFT): DFT calculations are used to validate key
reaction pathways and calculate reaction energy barriers identified by the ReaxFF MD simulations,

adding a layer of quantum mechanical accuracy [1] [2].

Application and Significance

Understanding the pyrolysis of cis-pinane is critical for evaluating its potential as a sustainable alternative

jet fuel. The strain in its multivariate ring structure and density similar to high-density fuel components

make it an ideal candidate [1]. The atomistic-level reaction mechanisms and kinetic data provided by these

simulations are crucial for:

Assessing the performance of cis-pinane as a fuel under extreme conditions typical of hypersonic
flight (e.g., in scramjet engines where wall temperatures can reach 2500-3000 K) [1].
Informing accurate computational fluid dynamics (CFD) simulations for engine design, which rely

on precise chemical kinetic models [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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